1-Nitro-2-Benzolsulfoxylmethyl-5-(Pentafluorsulfanyl)benzol
Übersicht
Beschreibung
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene is a complex organic compound characterized by the presence of a nitro group (NO2), a benzenesulfoxylmethyl group, and a pentafluorosulfanyl group (SF5) attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.
Vorbereitungsmethoden
The synthesis of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the pentafluorosulfanyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene can be compared with other similar compounds such as:
1-Nitro-2-benzenesulfoxylmethylbenzene: Lacks the pentafluorosulfanyl group, resulting in different chemical properties and reactivity.
1-Nitro-2-benzenesulfoxylmethyl-5-fluorobenzene: Contains a single fluorine atom instead of the pentafluorosulfanyl group, leading to variations in stability and reactivity.
1-Nitro-2-benzenesulfoxylmethyl-5-chlorobenzene:
The uniqueness of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene lies in the presence of the pentafluorosulfanyl group, which imparts distinct chemical properties that are valuable in various research and industrial applications.
Biologische Aktivität
1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene (CAS No: 1309569-16-1) is a complex organic compound notable for its unique structural features, including a nitro group, a benzenesulfoxylmethyl group, and a pentafluorosulfanyl (SF5) group. These components contribute to its potential biological activities and applications in pharmaceutical and agrochemical research.
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions, including temperature and the use of strong acids or bases. The presence of the SF5 group is particularly significant as it enhances the compound's stability and reactivity, making it a valuable building block in organic synthesis .
The biological activity of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene is primarily attributed to its molecular interactions with biological targets. The nitro group can be reduced to form reactive intermediates that may interact with various biomolecules, potentially leading to enzyme inhibition or activation. The SF5 group may also influence the compound's pharmacokinetics and bioavailability, enhancing its therapeutic potential .
Antimicrobial Properties
Research indicates that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, studies have shown that similar SF5-containing compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene on different cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells, although further studies are required to elucidate the underlying mechanisms and confirm these effects across different cell types .
Enzyme Inhibition
The compound's ability to interact with enzymes has been explored, particularly concerning its potential as an inhibitor in metabolic pathways. The nitro group can be involved in nucleophilic aromatic substitution reactions, which may lead to the development of enzyme inhibitors with therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Nitro-2-benzenesulfoxylmethylbenzene | Lacks SF5 group | Moderate antimicrobial activity |
1-Nitro-2-benzenesulfoxylmethyl-5-fluorobenzene | Contains a single fluorine | Lower stability compared to SF5 variant |
1-Nitro-2-benzenesulfoxylmethyl-5-chlorobenzene | Contains chlorine instead of SF5 | Reduced reactivity and antimicrobial properties |
The presence of the SF5 group significantly enhances both the chemical stability and biological activity compared to other similar compounds .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of SF5-containing compounds:
- Study on Antimicrobial Activity : A recent study demonstrated that compounds with pentafluorosulfanyl groups showed enhanced inhibition against Gram-positive bacteria compared to their non-SF5 analogs.
- Cytotoxicity Evaluation : In vitro studies indicated that 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Research has shown that this compound can act as a reversible inhibitor for specific enzymes involved in metabolic pathways, highlighting its potential utility in drug development.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZKQSJKGKUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.